Acid green 16

Descripción

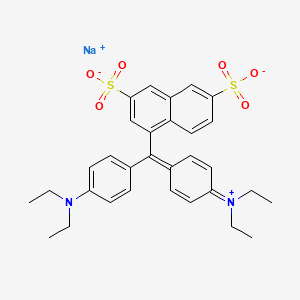

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGCNDBLFSEBDW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901340400 | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-56-0, 12768-78-4 | |

| Record name | Acid Green Pure V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid green 16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901340400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Acid Green 16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Acid Green 16 Remediation from Aqueous Systems

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including dyes like Acid Green 16, into simpler, less harmful substances such as carbon dioxide and water.

Among the various AOPs, heterogeneous photocatalysis has emerged as a promising technology for the degradation of organic dyes. medcraveonline.com This process typically involves a semiconductor photocatalyst which, upon activation by light of sufficient energy, generates electron-hole pairs that initiate the oxidative degradation reactions. Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and low cost. mdpi.com

The photocatalytic degradation of this compound in aqueous heterogeneous solutions containing TiO₂ as a photocatalyst has been the subject of systematic investigation. researchgate.net The fundamental mechanism involves the photo-generation of electrons and holes when TiO₂ is illuminated. The highly oxidizing holes can directly break down the dye molecules adsorbed on the catalyst's surface or react with water to form hydroxyl radicals, which are potent oxidizing agents.

Photocatalytic Degradation Studies

Titanium Dioxide (TiO₂) Based Systems

Influence of Catalyst Loading and Morphology

The amount of photocatalyst, or catalyst loading, significantly affects the degradation efficiency of this compound. Research shows that the rate of photodegradation increases with an increase in the amount of TiO₂ up to an optimal concentration. medcraveonline.com This is attributed to the increased number of available active sites on the catalyst surface, which in turn leads to a higher rate of hydroxyl radical formation. medcraveonline.com

| Catalyst Loading (mg/100 mL) | Photodegradation Efficiency (%) | Observation |

|---|---|---|

| Increasing up to optimum | Increases | Increased number of active sites enhances reaction rate. medcraveonline.com |

| 250 | 79.45 (for 1x10⁻⁴ M dye) | Represents a specific experimental finding. |

| Beyond optimum (>250) | Decreases | Solution turbidity and shielding effect reduce light penetration. medcraveonline.com |

Impact of Light Intensity and Irradiation Period

The efficiency of the photocatalytic degradation of this compound is strongly dependent on both the intensity of the light source and the duration of irradiation. medcraveonline.com The degradation process relies on the absorption of photons by the TiO₂ catalyst to generate electron-hole pairs.

The duration of irradiation has a direct correlation with degradation efficiency; a longer exposure period generally results in more complete degradation of the dye. Studies have demonstrated that a solution of this compound could be completely decolorized in 30 minutes, with 90% degradation achieved in 3 hours under specific experimental conditions. researchgate.net The reaction rate tends to decrease over time as it follows pseudo-first-order kinetics, and there may be competition for degradation between the parent dye molecule and its intermediate products. medcraveonline.com

The effect of light intensity is more complex. At low light intensities, the rate of degradation increases linearly with increasing intensity. medcraveonline.com At intermediate intensities, the rate becomes dependent on the square root of the light intensity, while at high light intensities, the rate becomes independent of the light intensity. medcraveonline.com This is because at high photon fluxes, the generation of electron-hole pairs reaches a maximum, and other factors, such as the concentration of the dye and the availability of active sites, become rate-limiting. medcraveonline.com Research on this compound has confirmed that light intensity influences its photodegradation efficiency.

| Parameter | Effect on Degradation Rate | Rationale |

|---|---|---|

| Irradiation Period | Increases with time | Longer exposure allows for more complete mineralization of the dye. |

| Light Intensity (Low) | Increases linearly with intensity | Rate is limited by photon flux. medcraveonline.com |

| Light Intensity (Intermediate) | Depends on the square root of intensity | Transition phase where other factors begin to influence the rate. medcraveonline.com |

| Light Intensity (High) | Becomes independent of intensity | The catalyst surface becomes saturated with photons; the reaction is limited by other factors. medcraveonline.com |

Effects of Doping and Noble Metal Deposition on Photocatalytic Activity

To improve the photocatalytic efficiency of TiO₂, particularly under visible light, and to reduce the recombination rate of photogenerated electron-hole pairs, doping or depositing noble metals on the TiO₂ surface is a widely studied strategy. nih.govresearchgate.netrsc.org Noble metals such as platinum (Pt), gold (Au), palladium (Pd), and silver (Ag) have been shown to enhance the photocatalytic degradation of organic pollutants. researchgate.netmdpi.com

These metals act as electron traps, effectively capturing the electrons from the TiO₂ conduction band, which suppresses electron-hole recombination and prolongs the lifetime of the charge carriers. nih.govresearchgate.net This enhanced charge separation leads to a higher quantum yield and, consequently, a more efficient degradation process. researchgate.net Furthermore, the deposition of noble metals can extend the light absorption of TiO₂ into the visible region through the surface plasmon resonance (SPR) effect. nih.gov

Studies involving the photooxidation of this compound have confirmed that TiO₂ deposited with noble metals exhibits higher photocatalytic activity. researchgate.net The order of effectiveness was found to be Pt > Au > Pd. researchgate.net However, there is an optimal level of metal deposition, typically less than 1 wt%. researchgate.netresearchgate.net An excess amount of deposited metal can become a recombination center for photogenerated charges, thereby decreasing the photocatalytic activity. researchgate.net

| Noble Metal | Effect on Photocatalytic Activity | Mechanism of Enhancement |

|---|---|---|

| Pt, Au, Pd, Ag | Enhances degradation efficiency | Acts as an electron trap, reducing electron-hole recombination. nih.govresearchgate.net |

| - | - | Extends light absorption into the visible spectrum via Surface Plasmon Resonance (SPR). nih.gov |

| Pt, Au, Pd | Observed activity order: Pt > Au > Pd | Specific research finding for this compound degradation. researchgate.net |

| Optimal Loading | Highest photonic efficiency at < 1 wt% | Excess metal can act as recombination centers, reducing efficiency. researchgate.net |

Role of Electron Acceptors (e.g., H₂O₂, Persulfate, Molecular Oxygen)

The presence of suitable electron acceptors in the reaction medium can significantly enhance the rate of photocatalytic degradation. mdpi.comnih.gov Molecular oxygen, hydrogen peroxide (H₂O₂), and persulfate (S₂O₈²⁻) are commonly employed for this purpose. Their primary role is to scavenge the photogenerated electrons from the conduction band of the TiO₂ catalyst. mdpi.comnih.gov

In studies on the degradation of this compound, the addition of H₂O₂ was found to enhance the photodegradation efficiency. researchgate.net Similarly, the addition of persulfate has been shown to be highly effective in other dye degradation systems by hindering the recombination rate and generating potent sulfate (B86663) radicals. ajol.info The concentration of the added electron acceptor is a critical parameter; an optimal concentration exists, beyond which the degradation rate may decrease due to scavenging effects of the excess acceptor on the desired radicals. ajol.infoiwaponline.com

| Electron Acceptor | Primary Role | Secondary Role/Products | Effect on Degradation |

|---|---|---|---|

| Molecular Oxygen (O₂) | Traps conduction band electrons. medcraveonline.com | Forms superoxide (B77818) radicals (O₂•⁻). rsc.org | Enhances degradation by preventing e⁻/h⁺ recombination. medcraveonline.com |

| Hydrogen Peroxide (H₂O₂) | Acts as an efficient electron scavenger. ajol.infoiwaponline.com | Generates additional hydroxyl radicals (•OH). iwaponline.com | Significantly increases degradation rate up to an optimal concentration. iwaponline.com |

| Persulfate (S₂O₈²⁻) | Accepts electrons, preventing recombination. mdpi.com | Generates highly oxidative sulfate radicals (SO₄•⁻). ajol.info | Effectively enhances degradation, often more so than H₂O₂. nih.gov |

Zinc Oxide (ZnO) Based Systems

Zinc oxide (ZnO) is a semiconductor material that has garnered significant attention for the photocatalytic degradation of organic dyes like this compound. researchgate.netscispace.com Its popularity stems from its high photosensitivity, stability, large band gap (similar to titanium dioxide, TiO2, at 3.2 eV), and its ability to absorb a large portion of the solar spectrum. researchgate.netscispace.comresearchgate.net The photocatalytic process involves the generation of electron-hole pairs upon irradiation with light of sufficient energy. ijesi.org These charge carriers can then react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radical anions (O2•−), which are powerful oxidizing agents capable of breaking down the complex structure of this compound.

The concentration of the ZnO catalyst plays a crucial role in the efficiency of this compound degradation. An increase in catalyst loading generally leads to a higher rate of degradation due to the increased number of active sites available for dye adsorption and photocatalysis. researchgate.net However, beyond an optimal concentration, the degradation efficiency may decrease. This is attributed to increased turbidity of the solution, which can scatter the incident light and reduce its penetration, as well as the agglomeration of catalyst particles, which reduces the effective surface area. researchgate.net For the degradation of this compound, a catalyst loading of 250 mg/100 mL has been reported in studies. scispace.com

Particle size is another critical parameter. Smaller particle sizes are generally preferred as they offer a larger surface area-to-volume ratio, leading to more available active sites for the photocatalytic reaction. researchgate.net Research has shown that with smaller semiconductor particles, the photogenerated electrons and holes can be more easily transferred to the surface to react with electron and hole acceptors, enhancing the degradation process. researchgate.net

Below is a table summarizing the effect of catalyst concentration on the degradation of a similar dye, Congo Red, using ZnO nanoparticles.

| Catalyst Dosage (g) | Degradation Percentage (%) | Rate Constant (k) |

| 0.02 | Increases with dosage | Increases with dosage |

| 0.04 | Increases with dosage | Increases with dosage |

| 0.06 | Increases with dosage | Increases with dosage |

| 0.08 | Maximum degradation | Maximum rate constant |

| 0.10 | Decreases | Decreases |

| Data derived from a study on Congo Red degradation using ZnO NPs. mdpi.com |

The photocatalytic degradation of this compound using ZnO is significantly influenced by irradiation with near UV light. researchgate.net UV light with energy greater than the band gap of ZnO (3.2 eV) is capable of exciting electrons from the valence band to the conduction band, initiating the photocatalytic process. ijesi.orgorientjchem.org Studies have utilized near UV light with a wavelength of 254 nm for the degradation of this compound. researchgate.net The intensity of the light also plays a role; higher light intensity generally leads to a higher rate of degradation as it increases the rate of generation of electron-hole pairs. researchgate.net However, there is an optimal intensity beyond which the reaction rate may not increase, possibly due to the recombination of electron-hole pairs becoming the dominant process.

Optimization of Catalyst Concentration and Particle Size

Other Semiconductor Photocatalysts

Besides ZnO, other semiconductors have been investigated for the photocatalytic degradation of dyes, including this compound. Titanium dioxide (TiO2) is a widely studied photocatalyst known for its high efficiency, chemical stability, and low cost. researchgate.netijesi.org Other materials such as tin dioxide (SnO2), zirconium dioxide (ZrO2), cadmium sulfide (B99878) (CdS), and iron(III) oxide (α-Fe2O3) have also been used as photocatalysts. The efficiency of these catalysts depends on factors like their crystalline structure, surface area, and the number of active sites. researchgate.net For instance, research on this compound degradation has compared the performance of ZnO and TiO2. researchgate.net Doping semiconductors with metals or creating heterostructures with other materials can also enhance their photocatalytic activity by reducing the recombination rate of electron-hole pairs. ijesi.org

A comparative study on the photocatalytic degradation of this compound using different catalysts is summarized below:

| Photocatalyst | Conditions | Degradation Efficiency |

| TiO₂ (Anatase) | UV light | 90% degradation in 3 hours. researchgate.net |

| ZnO | Near UV light (254 nm) | Complete decolorization. researchgate.net |

| Alumina-supported ZnO | Sunlight | Higher degradation than glass-supported ZnO. researchgate.net |

Kinetic Modeling of Photocatalytic Processes

The kinetics of the photocatalytic degradation of this compound and other organic dyes are often described by the Langmuir-Hinshelwood (L-H) model. mdpi.comijcce.ac.irmdpi.com This model relates the initial degradation rate (r₀) to the initial concentration of the substrate (C₀) and is given by the equation:

r₀ = (k_r * K * C₀) / (1 + K * C₀)

where:

r₀ is the initial rate of degradation.

k_r is the reaction rate constant.

K is the adsorption coefficient of the dye on the photocatalyst surface. mdpi.com

At low initial dye concentrations, the equation can be simplified to a pseudo-first-order kinetic model:

ln(C₀/C_t) = k_app * t

where:

C₀ is the initial concentration of the dye.

C_t is the concentration at time t.

k_app is the apparent pseudo-first-order rate constant. ijcce.ac.ir

Studies on the photocatalytic degradation of various dyes have confirmed that the process often follows pseudo-first-order kinetics. mdpi.comijcce.ac.ir

The following table presents kinetic parameters for the photocatalytic decolorization of Methyl Orange using phosphotungstic acid, illustrating the application of the L-H model.

| Kinetic Model | Parameter | Value |

| Langmuir-Hinshelwood | Limiting Rate Constant (k) | 0.3378 mg/(L·min) |

| Adsorption Constant (K) | 0.5988 L/mg | |

| Data derived from a study on Methyl Orange. ijcce.ac.ir |

Fenton and Photo-Fenton Processes

The Fenton and photo-Fenton processes are advanced oxidation processes (AOPs) that utilize the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. science.govtandfonline.com The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). tandfonline.com The photo-Fenton process enhances the degradation rate by using UV light to promote the regeneration of Fe²⁺ from ferric ions (Fe³⁺), thereby increasing the production of •OH radicals. tandfonline.combioline.org.br

The efficiency of the Fenton and photo-Fenton processes is highly dependent on the concentrations of both the iron catalyst (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂). bioline.org.br An optimal ratio of H₂O₂ to Fe²⁺ is crucial for maximizing the degradation of the target pollutant. Excessive H₂O₂ can lead to scavenging of •OH radicals, while an excess of Fe²⁺ can also lead to side reactions that consume •OH radicals. mdpi.com

For the degradation of various pollutants, studies have focused on determining the optimal concentrations of these reagents. For instance, in the treatment of other dyes and organic compounds, the optimal H₂O₂/Fe²⁺ molar ratio has been investigated. bioline.org.br The degradation of this compound has been studied in the presence of Fenton's reagent (a mixture of H₂O₂ and an iron catalyst), indicating the applicability of this method. researchgate.netresearchgate.net Research on the degradation of Acid Blue 161 found that the decolorization rate was influenced by the H₂O₂/Fe²⁺ molar ratio, with an optimal ratio close to the theoretical value. bioline.org.br

The table below shows the effect of H₂O₂ and Fe²⁺ concentrations on the removal of Linear Alkylbenzene Sulfonate (LAS), providing insight into the optimization of Fenton processes.

| H₂O₂ Concentration (mg/L) | Fe²⁺ Concentration (mg/L) | Reaction Time (min) | LAS Removal Efficiency (Fenton) (%) | LAS Removal Efficiency (Photo-Fenton) (%) |

| 100 | 20 | 20 | 20.16 | 22.47 |

| 800 | 120 | 80 | 69.38 | 86.66 |

| Data derived from a study on Linear Alkylbenzene Sulfonate. pjoes.com |

Exploration of Alternative Hydroxyl Radical Sources

The Fenton process and its variations are powerful AOPs that generate highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants. mdpi.com While hydrogen peroxide (H₂O₂) is the conventional source of these radicals, researchers have explored solid peroxy compounds as safer and more stable alternatives. mdpi.comnih.gov

Sodium percarbonate (2Na₂CO₃·3H₂O₂) and magnesium peroxide (MgO₂) have emerged as promising substitutes. mdpi.comnih.gov When dissolved in water, sodium percarbonate releases hydrogen peroxide, which can then participate in Fenton-like reactions. mdpi.commdpi.com Studies have demonstrated the potential of sodium percarbonate in the photo-Fenton process for the removal of this compound. mdpi.com Similarly, magnesium peroxide has shown high efficiency in the degradation of other organic pollutants, suggesting its potential applicability for this compound remediation. mdpi.com The use of these solid compounds can mitigate the hazards associated with transporting and handling concentrated hydrogen peroxide solutions. nih.gov

Influence of pH on Process Efficiency

The efficiency of the Fenton process is highly dependent on the pH of the aqueous solution. mdpi.commdpi.com The optimal pH range for the classic Fenton reaction is typically between 2 and 4. ajol.info Within this acidic range, the generation of hydroxyl radicals from the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide is maximized. ajol.info

At pH values below 2, the formation of complex iron species and oxonium ions can inhibit the reaction. ajol.info Conversely, at pH levels above 4, the efficiency of the Fenton process decreases significantly. ajol.info This is primarily due to the precipitation of ferric ions (Fe³⁺) as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the concentration of available iron catalyst. mdpi.comajol.info Furthermore, at higher pH, hydrogen peroxide becomes unstable and tends to decompose into oxygen and water, thereby reducing the generation of hydroxyl radicals. ajol.info For the degradation of this compound using a photo-Fenton process, an acidic pH of 3.5 has been shown to enhance the concentration of hydroxyl radicals, leading to improved process efficiency.

Reaction Mechanism Elucidation in Fenton Systems

The reaction mechanism is complex and can involve various competing reactions. The concentration of reactants plays a crucial role; for instance, an excess of hydrogen peroxide can lead to scavenging of hydroxyl radicals, thereby reducing the degradation efficiency. ajol.info Similarly, an excess of ferric ions can lead to their deposition on catalyst surfaces in heterogeneous systems, which can decrease the efficiency of the process. The primary oxidizing species, the hydroxyl radical, is a powerful, non-selective oxidant that can break down the complex structure of this compound into simpler, less harmful compounds, ultimately leading to mineralization.

Ozonation and Combined Ozonation Systems

Ozonation is another effective AOP for the treatment of dye-containing wastewater. researchgate.net Ozone (O₃) is a strong oxidizing agent; however, its direct reaction with some recalcitrant organic compounds can be slow and selective. xmu.edu.cn To enhance the degradation efficiency, ozone is often used in combination with other processes, such as UV radiation (O₃/UV), hydrogen peroxide (O₃/H₂O₂), or catalysts (catalytic ozonation). researchgate.netxmu.edu.cn These combined systems, often referred to as ozone-based AOPs, promote the generation of highly reactive hydroxyl radicals, leading to faster and more complete degradation of pollutants. researchgate.netmdpi.com

For the treatment of this compound, ozonation has been shown to be effective for color removal. researchgate.net The combination of ozonation with electrolysis has also been explored for the treatment of acidic wastewater, demonstrating improved degradation efficiency of organic pollutants. xmu.edu.cn Catalytic ozonation using materials like activated carbon can further enhance the process by providing a surface for both adsorption and catalytic decomposition of ozone into hydroxyl radicals. mdpi.com

Sonochemical and Sonophotocatalytic Approaches

Sonochemistry utilizes the energy of high-frequency ultrasound to induce chemical reactions. In the context of wastewater treatment, ultrasound can degrade organic pollutants through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. mdpi.com This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive species like hydroxyl radicals. mdpi.com

The combination of sonolysis with photocatalysis, known as sonophotocatalysis, can lead to a synergistic effect, enhancing the degradation rate of pollutants. mdpi.comresearchgate.net In this hybrid process, ultrasound can enhance the mass transfer of the pollutant to the catalyst surface and also keep the catalyst surface clean and active. mdpi.com Studies on the degradation of dyes similar to this compound have shown that sonophotocatalysis can be more effective than either sonolysis or photocatalysis alone. mdpi.comresearchgate.net The efficiency of these processes can be influenced by factors such as the frequency and power of the ultrasound, the type and loading of the photocatalyst, and the solution pH. mdpi.com

Electrochemical Degradation

Electrochemical degradation is a promising technology for the treatment of textile wastewater due to its versatility, efficiency, and amenability to automation. This method involves the oxidation of organic pollutants at the anode surface, either directly or indirectly through the generation of oxidizing species. unesp.br

The choice of anode material is a critical factor that significantly influences the efficiency and mechanism of the electrochemical degradation process. unesp.brscirp.org Different electrode materials possess varying electrocatalytic properties, overpotentials for oxygen evolution, and stability.

For the degradation of acidic dyes, dimensionally stable anodes (DSAs), such as titanium coated with mixed metal oxides like RuO₂-IrO₂, have been shown to be effective. unesp.br These electrodes exhibit good conductivity and catalytic activity for the oxidation of organic compounds and the generation of chlorine from chloride-containing wastewater, which acts as a powerful secondary oxidant. unesp.bracs.org

Graphite (B72142) electrodes are another commonly used material due to their low cost and stability. scirp.orgacs.org The efficiency of graphite electrodes can be enhanced by modification with other metals, such as nickel, which can increase the rate of dye degradation. scirp.org The degradation of Acid Green 25, a dye with a similar anthraquinone (B42736) structure to this compound, has been studied using titanium electrodes coated with TiO₂/RuO₂, demonstrating the influence of the electrode composition on the oxidation process. electrochemsci.org The selection of the electrode material ultimately depends on a balance between cost, efficiency, and the specific characteristics of the wastewater being treated.

Current Density and Effluent Flow Rate Optimizationresearchgate.net

In the electrochemical treatment of dye solutions, current density and effluent flow rate are pivotal parameters influencing the efficiency of the process. Studies on the electrochemical oxidation of an aqueous solution containing Acid Green V, a dye similar to AG16, revealed that the highest percentages of color and Chemical Oxygen Demand (COD) removal, reaching up to 100%, were achieved at the lowest effluent flow rate of 10 liters per hour and the highest current density of 2.5 A/dm². slideshare.net

However, for practical applications, a balance between removal efficiency and energy consumption is crucial. Research has identified that an optimal condition for lower power consumption is an effluent flow rate of 30 liters per hour and a current density of 1.5 A/dm². slideshare.net This highlights a trade-off where higher current densities and lower flow rates maximize degradation but also increase energy usage. Conversely, optimizing these parameters can lead to a more economically viable treatment process. The current density directly impacts the generation of oxidizing species, while the flow rate determines the residence time of the dye in the reactor, both of which are critical for effective degradation. researchgate.net

Table 1: Effect of Current Density and Flow Rate on Acid Green V Removal

| Initial Dye Concentration (mg/L) | Flow Rate (lph) | Current Density (A/dm²) | COD Reduction (%) | Color Removal (%) |

|---|---|---|---|---|

| 1500 | 10 | 2.5 | 100 | 100 |

| 3000 | 10 | 2.5 | 80 | 100 |

| 1500 | 30 | 1.5 | ~70-80 | ~80-90 |

| 3000 | 30 | 1.5 | ~60-70 | ~70-80 |

Data derived from studies on electrochemical oxidation of Acid Green V. slideshare.net

Role of Supporting Electrolytesfrontiersin.org

The choice of a supporting electrolyte is a significant factor in the electrochemical degradation of dyes. Different electrolytes can influence the efficiency of the process by generating various oxidizing species. scielo.br For instance, in the electrochemical treatment of dye solutions, the use of sodium chloride (NaCl) as a supporting electrolyte has been shown to be highly effective. acs.org The presence of chloride ions leads to the generation of active chlorine species, which are powerful oxidants that catalyze the degradation of dye molecules. acs.org

Investigation of Anodic and Cathodic Processesresearchgate.net

Understanding the reactions occurring at the anode and cathode is fundamental to optimizing electrochemical degradation. mdpi.com At the anode, direct oxidation of the dye molecule can occur on the electrode surface, or indirect oxidation can take place through electrochemically generated oxidants like hydroxyl radicals, chlorine, and hypochlorite. doi.orgresearchgate.net The material of the anode plays a crucial role; for example, Boron-Doped Diamond (BDD) electrodes are known for their high efficiency in generating hydroxyl radicals. najah.edu

At the cathode, reduction reactions occur. rsc.org While oxidation is the primary mechanism for dye degradation, cathodic processes can also contribute. rsc.org In some systems, a single-compartment cell where both anodic and cathodic processes occur together has been shown to be highly effective for complete dye degradation. doi.org The interplay between anodic oxidation and cathodic reduction can lead to more complete mineralization of the organic pollutants. rsc.org

Hybrid and Integrated AOP Systemspsu.edumdpi.comrsc.orgnajah.edubenchchem.com

To enhance the efficiency of dye degradation, researchers have explored combining different AOPs into hybrid or integrated systems. mdpi.com These systems aim to leverage the strengths of individual processes to achieve higher degradation rates and more complete mineralization of pollutants. mdpi.com Examples of such systems include combinations of ozonation, UV irradiation, Fenton processes, and sonolysis. mdpi.commdpi.com

Synergistic Effects of Combined Technologiespsu.edursc.org

The combination of different AOPs often results in a synergistic effect, where the combined efficiency is greater than the sum of the individual processes. acs.org For example, combining ultrasound with ozonation has been shown to significantly increase the mineralization of azo dyes. acs.org The ultrasound helps to decompose ozone in cavitation bubbles, enhancing the production of highly reactive radicals. acs.org Similarly, integrating electrocoagulation with ozonation has proven effective for removing dyes like Basic Red 46, achieving over 90% removal efficiency. mdpi.com The synergy arises from the complementary actions of the different technologies; one process might break down complex molecules into simpler intermediates that are then more easily degraded by the second process. rsc.orgresearchgate.net

Sequential Treatment Strategies

In some cases, a sequential application of different treatment methods can be more effective than simultaneous application. nih.gov For instance, an AOP can be used as a pre-treatment step to break down non-biodegradable dyes into more biodegradable compounds, which can then be treated using conventional biological methods. mdpi.com This approach can be more cost-effective and environmentally friendly for large-scale applications. mdpi.com Another sequential strategy involves using an adsorption step to concentrate the dye, followed by an oxidation process to degrade the concentrated pollutant. rsc.org

Adsorption-Based Removal Strategies

Adsorption is a widely used technique for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.org This process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org

Various materials have been investigated as adsorbents for this compound, including natural materials like peat and smectite clay, as well as synthetically designed materials like molecularly imprinted polymers (MIPs). Peat has shown a slightly higher adsorption capacity for AG16 (12.75 mg/g) compared to smectite clay (12.07 mg/g) at an initial dye concentration of 1000 mg/L. The adsorption mechanism can involve electrostatic interactions, hydrogen bonding, and π-π stacking.

MIPs offer a more targeted approach, as they are synthesized to have specific recognition sites for the target molecule, in this case, AG16. This results in high selectivity and efficiency, with studies showing that AG16-specific MIPs can achieve over 80% recovery from wastewater and outperform commercial solid-phase extraction cartridges. Other low-cost adsorbents, such as those derived from agricultural waste like durian shells, have also been successfully used to remove other types of dyes and show potential for AG16 removal. mdpi.com

Table 2: Adsorption Capacities of Various Adsorbents for Dyes

| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Peat | This compound | 12.75 | |

| Smectite Clay | This compound | 12.07 | |

| Volcanic Rock (modified) | This compound | 49.1 | researchgate.net |

| Gelatin-based Aerogel | Acid Red 97 | 196 | researchgate.net |

| PANI/TiO₂ | Methylene Blue | 458.10 | rsc.org |

This table presents a comparison of adsorption capacities for different adsorbents and dyes to provide context.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acid Green V |

| Sodium Chloride |

| Sodium Sulfate |

| Potassium Sulfate |

| Basic Red 46 |

| Ozone |

| Hydrogen Peroxide |

| Iron (II) |

| Iron (III) |

| Methylene Blue |

| Acid Red 97 |

| Titanium Dioxide |

| 1-vinylimidazole (B27976) |

| Ethylene-glycol-dimethacrylate |

| Methanol |

| Reactive Blue 203 |

| Peroxydisulfate |

| Hypochlorite |

| Hydroxyl radicals |

| Chlorine |

| Carbon Dioxide |

| Bisphenol A |

| Tetrabutylammonium perchlorate |

| Lactic acid |

| Dioxane |

| 1,2-propanediol |

| Propionic acid |

| Vanillin |

| Sinapic acid |

| Guaiacol |

| Ferrous hydroxide |

| Ferric oxide |

| Bromothymol blue |

| Methyl red |

| Peroxymonosulfate |

| Azobenzene |

| Methyl Orange |

| Alendronate |

| Zoledronic acid |

| Denosumab |

| Acid Blue 80 |

| Brilliant Green |

| Gentian Violet |

| Malachite Green |

| Methyl Violet |

| Reactive Blue 220 |

| Acid Green 28 |

| Reactive Red 198 |

| Congo Red |

| Basic Fuchsin |

| Glucose |

| Casein |

| Potassium dihydrogen phosphate |

| Ammonium (B1175870) sulfate |

| Magnesium sulfate |

| Urea |

| Calcium chloride |

| Manganese sulfate |

| Iron sulfate |

| Zinc sulfate |

Development and Application of Novel Adsorbents

The search for effective and economical adsorbents has led to the investigation of a wide range of materials, from synthetic polymers to natural and waste-derived products.

Molecularly imprinted polymers (MIPs) are synthetic polymers with custom-made recognition sites for a specific target molecule. nih.govunesp.br These "plastic antibodies" are created by polymerizing functional monomers and a cross-linker in the presence of a template molecule (in this case, this compound). nih.govunesp.brunesp.br After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target molecule. semanticscholar.org This tailored design gives MIPs high affinity and selectivity for the target analyte. nih.govunesp.br

Research has demonstrated the successful synthesis of MIPs for the selective adsorption and quantification of AG16 in water samples. nih.govunesp.br In one study, a MIP was synthesized using AG16 as the template, 1-vinylimidazole as the functional monomer, ethylene-glycol-dimethacrylate as the cross-linker, and 2,2'-azobis(2-methylpropionitrile) (B43924) as the initiator in methanol. nih.govunesp.brrsc.org The resulting polymer exhibited an excellent rebinding capacity of 83% and an imprinting factor of 6.91, indicating high selectivity for AG16 compared to other textile dyes. nih.govunesp.br Furthermore, these MIPs demonstrated high efficiency in extracting AG16 from water samples, achieving a recovery rate of nearly 100%, which was superior to commercial solid-phase extraction (SPE) cartridges. nih.govresearchgate.net The application of MIPs can be for solid-phase extraction or as recognition elements in sensors. nih.govunesp.br

The selectivity of these polymers is a key advantage. Studies have shown that the imprinting factor for AG16 can be significantly higher than for other dyes like Direct Yellow 50, Acid Blue 1, and Brilliant Green. rsc.org This specificity makes MIPs a promising technology for the targeted removal of AG16 from complex industrial effluents. nih.govunesp.br

Table 1: Synthesis and Performance of a Molecularly Imprinted Polymer for this compound

| Parameter | Details | Reference |

| Template | This compound (AG16) | nih.govunesp.br |

| Functional Monomer | 1-vinylimidazole | nih.govunesp.br |

| Cross-linker | Ethylene-glycol-dimethacrylate (EGDMA) | nih.govunesp.br |

| Initiator | 2,2'-azobis(2-methylpropionitrile) (AIBN) | nih.govunesp.br |

| Solvent (Porogen) | Methanol | nih.govunesp.br |

| Rebinding Percentage | 83% | nih.govunesp.br |

| Imprinting Factor | 6.91 | nih.govunesp.br |

| Recovery from Water Samples | ~100% | nih.govresearchgate.net |

Biochar and activated carbon are highly porous materials with large surface areas, making them effective adsorbents for a variety of pollutants, including dyes. bohrium.comrsc.org These materials can be produced from a wide range of low-cost, renewable biomass sources such as agricultural residues. mdpi.comfrontiersin.org The production process typically involves pyrolysis, which is the thermal decomposition of biomass in an inert atmosphere, followed by an activation step. mdpi.comacs.org Activation can be physical (using steam or CO2) or chemical (using agents like phosphoric acid, potassium hydroxide, or zinc chloride) to enhance the porous structure and surface chemistry of the material. mdpi.comfrontiersin.orgmdpi.com

Studies have shown that the adsorption efficiency of biochar and activated carbon is dependent on the source of the biomass and the preparation method. mdpi.com For instance, reed straw has been identified as a suitable biomass for producing biochar with a high surface area of 514 m²/g and a mesoporous structure. nih.gov This reed-based biochar demonstrated an adsorption capacity of 35.7 mg/g for an acid green dye. nih.gov The effectiveness of these carbonaceous materials is influenced by operational parameters such as pH, adsorbent dose, and temperature. bohrium.com The mechanism of dye removal by biochar and activated carbon can involve electrostatic interactions, hydrogen bonding, and π-π interactions. bohrium.com

Table 2: Comparison of Adsorption Capacities of Different Biochars for Dyes

| Biochar Source | Activation Method | Target Dye | Adsorption Capacity (mg/g) | Reference |

| Reed Straw | Steam Activation | Acid Green Dye | 35.7 | nih.gov |

| Reed Straw | Steam Activation | Methylene Violet | 92.6 | nih.gov |

| Tapioca Peel | - | Rhodamine B | 33.10 | acs.org |

| Corn Stalks | - | Rhodamine B | 5.6 | acs.org |

| Olive Pomace Leaves & PET | - | Crystal Violet | 256.41 | mdpi.com |

Natural clays (B1170129) and their modified forms are attractive adsorbents due to their abundance, low cost, and ion-exchange capabilities. jwent.net Smectite clays, a group of phyllosilicates, are particularly noted for their potential in dye adsorption. ros.edu.pl However, most clay minerals possess a negative surface charge, making them more effective at adsorbing cationic pollutants. cambridge.org To enhance their affinity for anionic dyes like this compound, modifications are often necessary. cambridge.org

One approach is to modify the clay surface with organic compounds or metal ions. cambridge.orgmdpi.com For example, smectite saturated with ferric ions (Fe-smectite) has been shown to effectively decolorize aqueous solutions containing anionic dyes. cambridge.org The proposed mechanism involves electrostatic attraction between the positive sites (Fe³⁺) on the modified clay surface and the anionic groups of the dye molecules. cambridge.org

Volcanic rock residues, primarily composed of oxides of silicon, aluminum, calcium, and iron, also show promise as precursors for adsorbents. researchgate.netnih.gov Alkaline fusion of volcanic rock powder has been found to be an effective method for creating adsorbents. researchgate.netnih.gov A study using volcanic rock powder waste transformed via alkaline fusion at 550°C demonstrated an adsorption capacity of 49.1 mg/g for this compound, achieving a removal percentage of 97.6%. researchgate.netnih.govresearchgate.net Both natural and thermally activated smectite clays have also been investigated for AG16 removal, with sorption capacities varying based on initial dye concentration. ros.edu.pl

Table 3: Adsorption Performance of Clay-Based Adsorbents for this compound

| Adsorbent | Modification | Adsorption Capacity (mg/g) | Removal Percentage (%) | Reference |

| Volcanic Rock Powder | Alkaline Fusion (550°C) | 49.1 | 97.6 | researchgate.netnih.govresearchgate.net |

| Smectite Clay | Natural | 0.016 - 12.070 | 61.21 - 88.89 | ros.edu.pl |

| Smectite Clay | Thermally Activated (250°C) | Not specified | Not specified | ros.edu.pl |

| *Dependent on initial dye concentration ranging from 1-1000 mg/dm³ |

Aerogels are highly porous, low-density materials with a large surface area, making them excellent candidates for adsorption applications. acs.org Gelatin-based aerogels, derived from proteinaceous solid wastes, have been developed as sustainable adsorbents. ascelibrary.com These aerogels can be prepared by cross-linking gelatin chains, followed by freeze-drying. ascelibrary.com

While specific studies on the adsorption of this compound by gelatin-based aerogels are not prevalent, research on similar acid dyes provides valuable insights. For example, a gelatin-based aerogel demonstrated a maximum adsorption capacity of approximately 196 mg/g for Acid Red 97. researchgate.netascelibrary.com The adsorption process was found to be most effective at an acidic pH of 3. researchgate.netascelibrary.com Hybrid aerogels, such as those combining silica (B1680970) and gelatin, have also been developed and show high selectivity for certain pollutants. acs.org The gelatin component provides the active sites for binding, and increasing the gelatin content can enhance the adsorption capacity. acs.orgnih.gov

A wide variety of other biomass materials have been explored for dye removal. These materials are attractive due to their low cost and availability. ajgreenchem.com Agricultural solid wastes, such as nutshells, are considered eco-friendly materials for mitigating pollution. ajgreenchem.com The conversion of such lignocellulosic biomass into valuable adsorbents is a key area of research. mdpi.com The adsorption efficiency of these materials depends on factors like their surface area, porosity, and the presence of functional groups. mdpi.com For example, low-moor peat co-occurring with lignite (B1179625) has been studied for its capacity to adsorb this compound. ros.edu.pl

Aerogels (e.g., Gelatin-Based)

Adsorption Equilibrium Modeling (Isotherms)

To understand and optimize the adsorption process, it is crucial to analyze the equilibrium data using adsorption isotherm models. These models describe how the adsorbate molecules distribute between the liquid and solid phases at equilibrium. jmaterenvironsci.commdpi.com The Langmuir and Freundlich models are two of the most commonly used isotherms.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. jmaterenvironsci.commdpi.com It suggests that once a site is occupied, no further adsorption can occur at that site. jmaterenvironsci.com The linear form of the Langmuir equation is often used to determine the maximum adsorption capacity (Qm) and the Langmuir constant (K), which relates to the affinity of the binding sites. jmaterenvironsci.comcellulosechemtechnol.ro Studies on various dyes, including acid dyes, have shown that the Langmuir model can provide a good fit for the experimental data, indicating a homogeneous adsorption surface. jmaterenvironsci.commdpi.comcellulosechemtechnol.ro For example, the adsorption of Acid Green 1 on activated carbon was well-described by the Langmuir model. jmaterenvironsci.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of heat of adsorption. jmaterenvironsci.comscientiaplena.org.br This model is often suitable for describing the adsorption of ions by clays. scientiaplena.org.br The Freundlich equation relates the amount of adsorbed material to the equilibrium concentration of the adsorbate in the solution. jmaterenvironsci.com Research on the sorption of AG16 onto smectite clay indicated that the process followed the Freundlich model. ros.edu.plresearchgate.net

Other models, such as the Dubinin-Radushkevich and Temkin isotherms, are also used to analyze adsorption data and provide insights into the sorption mechanism and energy. ros.edu.plcellulosechemtechnol.ro The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) values obtained from fitting the experimental data. jmaterenvironsci.commdpi.com

Table 4: Common Adsorption Isotherm Models

| Isotherm Model | Key Assumptions | Information Provided |

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. jmaterenvironsci.commdpi.com | Maximum monolayer adsorption capacity (Qm), affinity of binding sites (K). jmaterenvironsci.comcellulosechemtechnol.ro |

| Freundlich | Adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. jmaterenvironsci.comscientiaplena.org.br | Adsorption capacity (KF) and adsorption intensity (n). jmaterenvironsci.com |

| Dubinin-Radushkevich | Adsorption mechanism based on pore filling. | Sorption capacity and mean free energy of sorption (E). ros.edu.pl |

| Temkin | Considers the effect of adsorbate-adsorbate interactions on the heat of adsorption. cellulosechemtechnol.ro | Heat of adsorption and the Temkin isotherm constant. cellulosechemtechnol.ro |

Freundlich Model Applications

Adsorption Kinetic Investigations

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption. mdpi.comresearchgate.net The primary kinetic models used to analyze the adsorption of this compound are the pseudo-first-order and pseudo-second-order models. ros.edu.pl

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. jjeci.netncsu.edu

In several studies on the adsorption of this compound, the pseudo-second-order kinetic model has been found to provide a better fit to the experimental data than the pseudo-first-order model. ros.edu.pl For example, the kinetics of this compound sorption onto low-moor peat followed a pseudo-second-order rate. ros.edu.pl This suggests that the adsorption process is likely controlled by chemisorption. jjeci.net Similarly, research on other acid dyes like Acid Green 25 and Acid Red 97 also demonstrated that the pseudo-second-order model best described the adsorption kinetics. researchgate.netresearchgate.net

Table 4: Comparison of Kinetic Models for this compound Adsorption on Various Sorbents

| Sorbent | Kinetic Model | q_e (mg/g) | k (various units) | R² | Reference |

|---|---|---|---|---|---|

| Low-moor Peat | Pseudo-first-order | 1.845 | 0.00209 (1/min) | 0.6512 | ros.edu.pl |

| Low-moor Peat | Pseudo-second-order | 3.704 | 0.010049 ( g/mg.min ) | 0.9940 | ros.edu.pl |

| Smectite Clay (BC) | Pseudo-first-order | 1.751 | 0.00315 (1/min) | 0.9350 | ros.edu.pl |

| Smectite Clay (BC) | Pseudo-second-order | 2.778 | 0.008608 ( g/mg.min ) | 0.9961 | ros.edu.pl |

| Thermally Activated Clay (BC 250) | Pseudo-first-order | 1.893 | 0.00283 (1/min) | 0.9026 | ros.edu.pl |

The intraparticle diffusion model is used to identify the diffusion mechanism and rate-controlling steps in the adsorption process. researchgate.net The model suggests that if the plot of the amount of adsorbed substance versus the square root of time is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. researchgate.net However, in many cases, the plot may show multiple linear regions, indicating that the adsorption process is controlled by more than one mechanism, such as boundary layer diffusion followed by intraparticle diffusion. mdpi.comjjeci.net

For the adsorption of this compound onto clay, a study indicated a significant role of intraparticle diffusion. ros.edu.pl The plot of the intraparticle diffusion model for this compound adsorption onto a strongly basic anion exchange resin showed multilinearity, suggesting that intraparticle diffusion was not the only rate-limiting step. researchgate.net

Table 5: Intraparticle Diffusion Parameters for this compound Adsorption

| Sorbent | K_id (mg/g·min^0.5) | R² | Reference |

|---|---|---|---|

| Low-moor Peat | 0.0918 | 0.7846 | ros.edu.pl |

| Smectite Clay (BC) | 0.0773 | 0.9719 | ros.edu.pl |

Pseudo-First-Order and Pseudo-Second-Order Kinetics

Thermodynamic Analysis of Adsorption Processes

Thermodynamic analysis is essential to determine the spontaneity and nature of the adsorption process. cmu.ac.th Key thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from experimental data at different temperatures. researchgate.netijcce.ac.ir

A negative value of ΔG° indicates that the adsorption process is spontaneous. ajol.info The enthalpy change (ΔH°) provides information about the nature of the adsorption process; a positive value indicates an endothermic process, while a negative value signifies an exothermic process. ajol.infomdpi.com The entropy change (ΔS°) reflects the randomness at the solid-liquid interface during adsorption. mdpi.com

For the adsorption of acid dyes, both endothermic and exothermic processes have been reported. For example, the adsorption of an anionic textile dye, Remazol Red RB, was found to be exothermic. frontiersin.org In contrast, the adsorption of Acid Green 25 onto activated palm ash was an endothermic process, as indicated by a positive enthalpy change. researchgate.net Similarly, a study on brilliant green adsorption by shrimp shell also reported an endothermic process. cmu.ac.th The spontaneity of the adsorption of various acid dyes has been confirmed by negative Gibbs free energy values. ajol.infoijcce.ac.ir

Table 6: Thermodynamic Parameters for Acid Dye Adsorption

| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Temperature (K) | Reference |

|---|---|---|---|---|---|---|

| Acid Green 25 | Activated palm ash | -2.33 to -5.11 | 26.64 | - | 303-323 | researchgate.net |

| Brilliant Green | Shrimp shell | - | - | - | 293-313 | cmu.ac.th |

| Remazol Red RB | Powder pumice | - | -4.93 | 16.11 | - | frontiersin.org |

Note: '-' indicates data not provided in the source.

Table 7: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | N-[4-[4-(dimethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium |

| Acid Green 25 | Disodium;2-[[4-[[4-(ethylamino)-3-methylphenyl]-(4-sulfonatophenyl)methylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]-ethylazaniumyl]benzenesulfonate |

| Acid Red 97 | - |

| Acid Red 18 | Trisodium (8Z)-7-oxo-8-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-1,3-disulfonate |

| Acid Blue 25 | sodium;[4-[[4-(phenylamino)phenyl]-[4-(phenyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]anilino]sulfonate |

| Remazol Red RB | - |

| Brilliant Green | [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;sulfate |

| Methyl Orange | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate |

| Titanium dioxide | Titanium dioxide |

| Zinc oxide | Zinc oxide |

Note: '-' indicates data not provided in the source.

Column Adsorption Studies (Fixed-Bed Systems)

Continuous flow operations using fixed-bed columns are crucial for evaluating the practical applicability of adsorbents in treating dye-contaminated effluents. These studies provide insights into the breakthrough characteristics and adsorption capacity of the adsorbent under dynamic conditions.

In another study, volcanic rock powder was transformed into an efficient adsorbent. researchgate.net For AG 16, an adsorption capacity of 49.1 mg g⁻¹ and a removal percentage of 97.6% were achieved. researchgate.net Similarly, studies on other acid dyes using different adsorbents in fixed-bed columns have shown that breakthrough and saturation times are dependent on the initial dye concentration and flow rate. For instance, increasing the initial concentration of the dye leads to a faster saturation of the adsorbent bed. acs.orgmdpi.com

The table below summarizes the findings from fixed-bed column studies for the adsorption of acid dyes, including operational parameters that influence performance.

| Adsorbent | Dye(s) | Optimal Operational Parameters | Key Findings | Reference |

|---|---|---|---|---|

| Quaternized Kenaf Core Fiber | This compound, Acid Blue | Inlet Concentration: 20 mg/L, Flow Rate: 5 mL/min, Bed Height: 8 cm | Performance is enhanced at lower influent concentrations and flow rates, and with increased bed depth. Thomas, Adams-Bohart, and Yoon-Nelson models accurately predict breakthrough curves. | ncsu.edu |

| Volcanic Rock Powder | This compound | Not specified | Achieved 49.1 mg g⁻¹ adsorption capacity and 97.6% removal. | researchgate.net |

| Biochar | Acid Violet | Flow Rate: 10 mL/min, Bed Depth: 20 cm | Demonstrated high removal efficiency and potential for regeneration over multiple cycles. | acs.org |

| Red Peanut Skin | Cr(VI) (as a proxy for anionic species) | Not specified | Breakthrough and exhaustion times decrease with increasing influent concentration. | mdpi.com |

Biological Treatment Approaches

Overview of Microbial Degradation Potential

Microbial degradation offers an eco-friendly and cost-effective approach for the remediation of dye-contaminated wastewater. nih.govmdpi.com Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade synthetic dyes like this compound. banglajol.infomdpi.comnih.gov The mechanism of degradation can involve biosorption, where the dye binds to the microbial biomass, and biodegradation, where the dye is broken down into simpler, less toxic compounds through enzymatic activities. nih.govmdpi.com

Studies have shown that both Gram-positive and Gram-negative bacteria possess the ability to decolorize acid dyes. banglajol.info For instance, bacterial isolates have been shown to decolorize Acid Green with efficiencies ranging from 2.94% to 69.1%, depending on the bacterial strain and inoculum concentration. banglajol.info Notably, isolates identified as Bacillus spp. and Pseudomonas aeruginosa have demonstrated significant potential for decolorizing Acid Green 23. banglajol.info The decolorization percentage was observed to increase with a higher inoculum concentration. banglajol.info

Fungi, particularly white-rot fungi, are also effective in dye degradation due to their production of extracellular enzymes like laccases and peroxidases. nih.gov Similarly, certain species of algae have shown high efficiency in dye removal, with some mixed algal cultures achieving up to 99.5% removal of textile dyes. mdpi.com The table below presents findings from various studies on the microbial degradation of dyes.

| Microorganism Type | Dye | Decolorization Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Bacteria (Bacillus spp., Pseudomonas aeruginosa) | Acid Green 23 | Up to 69.1% | Decolorization efficiency is dependent on the bacterial strain and inoculum concentration. | banglajol.info |

| Fungi (White-rot and non-white rot) | Various Dyes | Up to 100% | Fungi possess powerful extracellular enzymes capable of complete dye removal. | mdpi.com |

| Algae (Mixed cultures) | Various Textile Dyes | Up to 99.5% | Mixed algal cultures can be highly effective for dye remediation. | mdpi.com |

| Actinomycetes | Azo Dyes | Not specified | Showed broad potential for decolorizing structurally different dyes. | mdpi.com |

Role of Bioreactors and Biofilters

Bioreactors and biofilters are engineered systems that utilize microbial processes for the treatment of contaminated water and air. epa.govjetir.org These systems provide a controlled environment for microbial growth and activity, enhancing the efficiency of pollutant degradation. nih.gov

Bioreactors are vessels where biological reactions are carried out. In the context of wastewater treatment, bioreactors can be designed as suspended growth systems (e.g., activated sludge) or attached growth systems (e.g., rotating biological contactors). mdpi.com They have been successfully used for the removal of various pollutants, including organic matter, nutrients, and dyes. iastate.eduiwaponline.commdpi.com For instance, photobioreactors utilizing microalgae have demonstrated high efficiency in CO2 removal and biomass production. nih.gov The performance of bioreactors is influenced by factors such as hydraulic retention time (HRT), organic loading rate (OLR), and the presence of packing material. iwaponline.commdpi.com Studies have shown that longer HRTs can lead to higher removal efficiencies of contaminants like sulfides. iwaponline.com

Biofilters are a type of bioreactor where the contaminated fluid is passed through a bed of media on which microorganisms are immobilized. epa.govjetir.org This attached-growth system is effective for treating both wastewater and volatile organic compounds. nih.gov The microorganisms in the biofilm on the filter media degrade the pollutants as they pass through. jetir.org Biofilters are considered a cost-effective and efficient green strategy for water treatment. nih.gov

The table below summarizes the performance of different bioreactor and biofilter systems in treating various types of wastewater.

| System Type | Target Pollutant/Wastewater | Removal Efficiency | Key Operational Factors | Reference |

|---|---|---|---|---|

| Denitrification Bioreactor | Nitrate-Nitrogen | 12% - 76% load reduction | Temperature, influent nitrate (B79036) concentration | iastate.edu |

| Phototrophic Bioreactor | Sulfide, Organic Matter, Solids | Up to 92% sulfide removal | Hydraulic Retention Time (HRT), Packing Material | iwaponline.com |

| Membrane Bioreactor (MBR) | Saline Industrial Wastewater (COD, BOD) | 95.5% - 96.1% COD removal | Organic Loading Rate (OLR) | mdpi.com |

| Photobioreactor | CO2 | 63% - 100% | Light intensity, CO2 levels, aeration rate | nih.gov |

Integration of Biological Methods with Other Remediation Techniques

A common integrated approach is the combination of biological treatment with membrane filtration, such as in a Membrane Bioreactor (MBR). MBRs combine a biological process like activated sludge with membrane filtration (microfiltration or ultrafiltration), offering high-quality effluent. mdpi.com Another example is the coupling of photocatalysis with biological treatment. Photocatalysis can break down complex, recalcitrant dye molecules into more biodegradable intermediates, which can then be further degraded by microorganisms.

Plant-microorganism combined remediation is another promising strategy, where plants and their associated rhizosphere microorganisms work synergistically to degrade pollutants. mdpi.com The plants can help to create a favorable environment for microbial activity, while the microbes can enhance nutrient availability for the plants and degrade contaminants. mdpi.com The effectiveness of these integrated systems depends on various factors, including the specific technologies being combined, the nature of the contaminants, and the operational conditions. mdpi.com

Membrane Separation Techniques

Application of Nanofiltration and Ultrafiltration

Membrane separation techniques, particularly nanofiltration (NF) and ultrafiltration (UF), are increasingly being used for the treatment of dye-containing wastewater due to their high efficiency in removing a wide range of pollutants. researchgate.netnih.gov

Nanofiltration (NF) is a pressure-driven membrane process that operates between ultrafiltration and reverse osmosis. dupont.comiwaponline.com NF membranes have a pore size in the range of 1 nanometer and are effective at rejecting dissolved organic molecules with molecular weights greater than 200-400 g/mol , as well as multivalent ions. dupont.com This makes them well-suited for removing dyes like this compound, which has a molecular weight of around 616.7 g/mol . smolecule.com Studies have demonstrated that NF can achieve very high color removal rates, often exceeding 99%. researchgate.net For instance, one study using an NF system to treat solutions containing various acid and remazol dyes reported over 99% color removal. researchgate.net The performance of NF is influenced by factors such as transmembrane pressure, dye concentration, and the presence of salts. researchgate.netmdpi.com

Ultrafiltration (UF) is another pressure-driven membrane process that uses membranes with larger pores than NF, typically in the range of 0.01 to 0.1 µm. nih.gov While UF alone may have limited effectiveness in removing smaller, dissolved dye molecules, it is highly efficient at removing macromolecules, colloids, and suspended solids. nih.govnih.gov Recent advancements have improved the performance of UF in dye removal, with reported removal rates between 79.8% and 100%. researchgate.net UF is often used in combination with other treatment processes. For example, in Polymer Enhanced Ultrafiltration (PEUF), water-soluble polymers are added to bind with smaller dye molecules, forming larger aggregates that can be effectively removed by the UF membrane. nih.gov UF is also a key component of Membrane Bioreactors (MBRs), where it separates the treated water from the mixed liquor. mdpi.com

The table below provides a comparison of the application and performance of nanofiltration and ultrafiltration in dye wastewater treatment.

| Membrane Technique | Typical Pore Size / MWCO | Target Pollutants | Reported Dye Removal Efficiency | Key Applications & Findings | Reference |

|---|---|---|---|---|---|

| Nanofiltration (NF) | ~1 nm / 200-400 Da | Dissolved organics, multivalent ions, dyes | >99% | Effective for direct color removal. Performance is influenced by pressure and dye concentration. Can be combined with photocatalysis. | dupont.comresearchgate.netbeilstein-journals.org |

| Ultrafiltration (UF) | 0.01 - 0.1 µm | Macromolecules, colloids, suspended solids | 79.8% - 100% | Used in combination with other processes like coagulation or in Membrane Bioreactors (MBRs). Polymer Enhanced Ultrafiltration (PEUF) improves removal of smaller dye molecules. | researchgate.netnih.govnih.gov |

Challenges and Advances in Membrane Technology for Dye Removal

Membrane separation technologies are increasingly recognized as a promising and practical approach for removing dyes like this compound from colored wastewaters. ije.iruotechnology.edu.iq These technologies, which include nanofiltration (NF), reverse osmosis (RO), ultrafiltration, and microfiltration, offer several advantages, such as high efficiency in removing organic micropollutants, lower energy consumption, and no need for chemical additives. helsinki.fimdpi.com However, the widespread application of membrane technology faces several challenges.

A primary obstacle is membrane fouling , where a layer of rejected particles and solutes forms on the membrane surface, leading to a decrease in permeate flux and an increase in operating costs. iwaponline.commdpi.com This is a significant issue in treating industrial effluents which may contain abrasive particles that can damage the membrane. mdpi.com The composition of the wastewater, including the type and concentration of pollutants, temperature, and pressure, also presents challenges in selecting the most appropriate membrane. rsc.org

The high capital cost of some membrane types, particularly ceramic membranes, can be a deterrent for industrial adoption. mdpi.com Additionally, the disposal of used polymeric membranes, which are often non-biodegradable, poses environmental concerns. rsc.org The durability of membranes, especially under harsh chemical and thermal conditions, is another area of concern. helsinki.fiiwaponline.com

Despite these challenges, significant advances are being made in membrane technology. Innovations in membrane materials, such as the incorporation of nanoparticles to create nanocomposite membranes, have led to improved properties like reduced fouling, enhanced thermal stability, and greater mechanical strength. rsc.org Researchers are also developing "green" membranes using biodegradable and non-toxic polymers like poly(vinyl alcohol) to create more sustainable water treatment solutions. mdpi.com

Hybrid membrane systems, which combine different membrane processes or integrate membranes with other treatment technologies, are being explored to enhance removal efficiency. iwaponline.comacs.org For instance, combining coagulation-flocculation with membrane processes has shown potential for treating complex industrial effluents. ajchem-a.com Furthermore, advanced membrane designs with omniphobic and superhydrophobic properties are being developed to repel a wider range of contaminants and reduce fouling. mdpi.com

The operational parameters of membrane systems, such as pH and pressure, are also critical for optimizing dye removal. For some dyes, adjusting the pH can increase the repulsion between the membrane surface and dye molecules, thereby reducing fouling and improving permeability. ije.ir

Coagulation and Flocculation in Dye Removal Contexts

Coagulation and flocculation are widely used and effective physicochemical methods for treating wastewater containing dyes, including triarylmethane dyes like this compound. ajchem-a.comdeswater.com This two-step process involves the destabilization of colloidal particles (coagulation) followed by their aggregation into larger, settleable flocs (flocculation). ajchem-a.commdpi.com

The effectiveness of coagulation-flocculation is influenced by several factors, including the type and dosage of the coagulant, the pH of the solution, and the initial dye concentration. Common coagulants include aluminum salts (like aluminum sulfate and polyaluminum chloride) and iron salts (like ferric chloride). deswater.commdpi.com

Research has shown that the pH of the wastewater plays a crucial role in the efficiency of dye removal. For certain dyes, alkaline conditions are more favorable for removal by aluminum-based coagulants, as the positively charged hydrolyzed aluminum species can effectively neutralize and adsorb the negatively charged anionic dye molecules. frontiersin.org For the removal of this compound using potassium ferrate(VI), an acidic pH of 3 was found to be most effective. researchgate.net

The choice of coagulant and its dosage are also critical. For instance, in one study, polyaluminum chloride (PAC) was used as a coagulant and sodium bisulfate as a flocculant to treat brilliant green dye effluent. deswater.com The study found that increasing the coagulant and flocculant doses improved the removal of suspended solids up to a certain point. deswater.com

Potassium ferrate(VI) has emerged as a promising "green" reagent for water treatment due to its combined effectiveness in oxidation, coagulation, and disinfection, producing environmentally friendly by-products. researchgate.net Studies have demonstrated its ability to effectively decolorize and reduce the chemical oxygen demand (COD) of solutions containing this compound. researchgate.net

The use of biocoagulants, derived from natural sources like plants, is also gaining attention as a more sustainable alternative to chemical coagulants. acs.org While the required dosage of biocoagulants may be higher, they can be highly effective in dye removal and can be used in combination with chemical coagulants to improve performance. acs.org

Below is a table summarizing research findings on the coagulation of this compound and other similar dyes.

| Coagulant/Flocculant | Target Dye | Initial Concentration | Optimal pH | Removal Efficiency | Reference |

| Potassium Ferrate(VI) | This compound | 100 mg/L | 3 | 83.8% COD reduction | researchgate.net |

| Potassium Ferrate(VI) | This compound | 20 mg/L | 2 | 98% decolorization | researchgate.net |

| Polyaluminum Chloride / Sodium Bisulfate | Brilliant Green | 300 mg/L | 6.5 | ~76% suspended solids removal | deswater.com |

| Aluminum Chloride | Acid Green 1 | Not specified | Alkaline > Neutral > Acidic | High removal under alkaline conditions | frontiersin.org |

Mechanistic Investigations of Acid Green 16 Transformation

Elucidation of Degradation Pathways and Intermediates

The degradation of Acid Green 16 involves complex reactions that break down the large dye molecule into smaller, less harmful compounds.

The identification of intermediate and final by-products formed during the degradation of this compound is crucial for understanding the reaction pathways. Various analytical techniques are employed for this purpose. nih.gov

Spectroscopic Methods : Techniques such as UV-Vis spectrophotometry are used to monitor the decolorization of the dye solution. The decrease in the characteristic absorption peak of this compound indicates its degradation. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the changes in functional groups and the structure of the degradation products. nih.govresearchgate.net

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying the various by-products formed during the degradation process. researchgate.netiwaponline.comnih.gov HPLC is particularly useful for analyzing aqueous samples, while GC-MS is effective for identifying volatile and semi-volatile organic compounds. researchgate.netnih.gov These techniques allow for the identification of smaller aromatic and aliphatic molecules resulting from the cleavage of the parent dye molecule. researchgate.netmdpi.com For instance, in the degradation of similar dyes, by-products such as naphthalene (B1677914) derivatives and benzoic acid have been identified. iwaponline.com

A study on the degradation of a similar green dye, Solvent Green 7, using HPLC-MS identified several intermediate products, including naphthalene and benzene (B151609) derivatives, which were eventually degraded into carbon dioxide and water. iwaponline.com

Advanced Oxidation Processes (AOPs) are effective in degrading this compound. smolecule.com These processes generate highly reactive species that attack the dye molecule. acs.org The proposed reaction pathways generally involve several key steps:

Attack on the Chromophore : The initial attack by reactive species often targets the chromophoric group of the dye molecule, leading to rapid decolorization. This involves the cleavage of the conjugated system responsible for the color of the dye.

Fragmentation of Aromatic Rings : Following decolorization, the aromatic rings of the dye molecule are opened. This is a critical step as it breaks down the complex aromatic structure into smaller, more easily degradable aliphatic compounds. acs.org

Formation of Intermediates : The fragmentation process leads to the formation of various organic intermediates, such as carboxylic acids and aldehydes. acs.org

Mineralization : Ideally, the degradation process continues until the organic intermediates are completely mineralized into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). unitbv.ro